Welcome to the BenchChem Online Store!
molecular formula C14H11BrN2 B8478353 1-(4-Bromophenyl)-2-methylbenzimidazole

1-(4-Bromophenyl)-2-methylbenzimidazole

Cat. No. B8478353
M. Wt: 287.15 g/mol
InChI Key: YNMKCWVCXNWXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-(4-bromophenyl)-acetamide (128 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (109 mg, 76%). 1H NMR (DMSO) δ 2.63 (s, 3 H), 7.34 (d, J=7.9 Hz, 1H), 7.41 (t, J=7.9 Hz, 1 H), 7.48 (t, J=7.9 Hz, 1 H), 7.64 (d, J=8.6 Hz, 2 H), 7.82 (d, J=7.9 Hz, 1 H), 7.92 (d, J=8.6 Hz, 2 H); 13C NMR δ 12.8, 111.7, 115.4, 123.6, 125.1, 125.2, 129.3, 132.5, 133.3, 134.5, 152.8, 157.6.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=O)[CH3:20])=[CH:14][CH:13]=1>>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=[C:19]2[CH3:20])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
128 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.